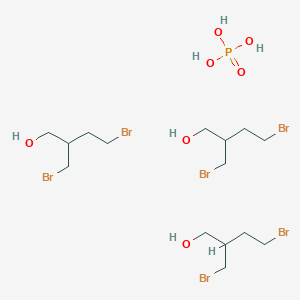
4-Bromo-2-(bromomethyl)butan-1-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(bromomethyl)butan-1-ol is an organic compound that contains both bromine and hydroxyl functional groups. This compound is of interest due to its potential applications in organic synthesis and various chemical reactions. Phosphoric acid, a common reagent in organic chemistry, is often used in conjunction with this compound to facilitate certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)butan-1-ol typically involves the bromination of 2-butanol. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-(bromomethyl)butan-1-ol may involve continuous flow reactors to optimize the yield and purity of the product. The use of phosphoric acid as a catalyst can enhance the reaction efficiency by protonating the hydroxyl group, making it a better leaving group .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)butan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: In the presence of a strong base, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
4-Bromo-2-(bromomethyl)butan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)butan-1-ol involves the formation of reactive intermediates such as carbocations or radicals. Phosphoric acid plays a crucial role by protonating the hydroxyl group, making it a better leaving group and facilitating the formation of the carbocation intermediate. This intermediate can then undergo various reactions, such as nucleophilic substitution or elimination .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-butanol
- 1-Bromo-3-butanol
- 1-Bromo-3-hydroxybutane
- 4-Bromo-1-butanol
Uniqueness
4-Bromo-2-(bromomethyl)butan-1-ol is unique due to the presence of two bromine atoms at different positions, which allows for selective reactions and the formation of diverse products. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
64636-28-8 |
|---|---|
Molecular Formula |
C15H33Br6O7P |
Molecular Weight |
835.8 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)butan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C5H10Br2O.H3O4P/c3*6-2-1-5(3-7)4-8;1-5(2,3)4/h3*5,8H,1-4H2;(H3,1,2,3,4) |
InChI Key |
NURZJGCIIBYSEH-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(CO)CBr.C(CBr)C(CO)CBr.C(CBr)C(CO)CBr.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


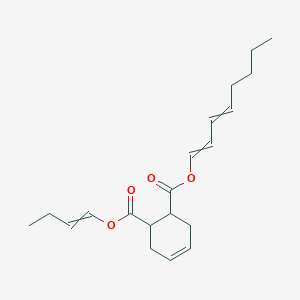
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
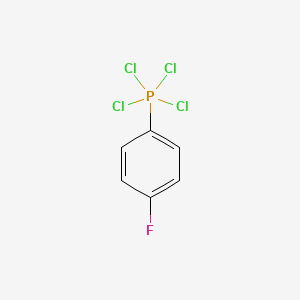
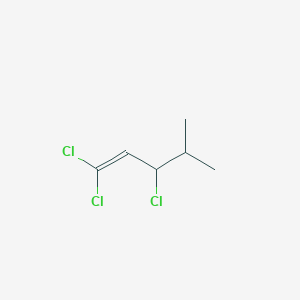
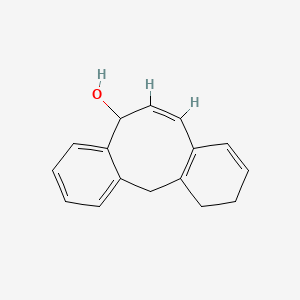
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
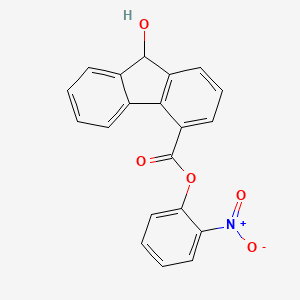
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
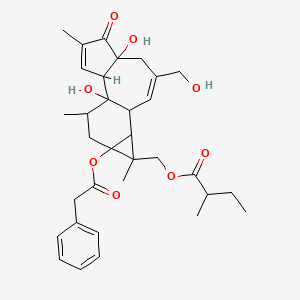
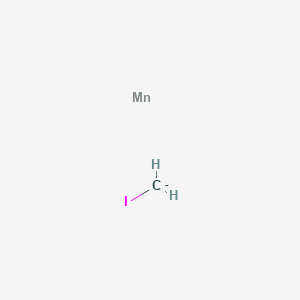
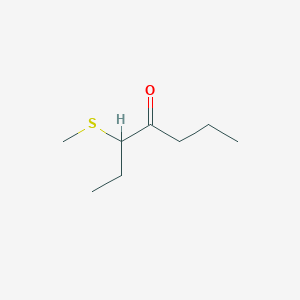
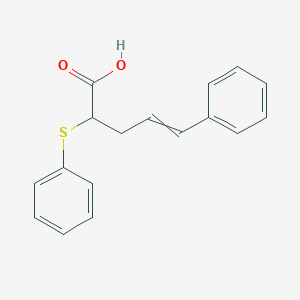

![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
